11-Oxomogroside IIE

Natural Product Chemistry Triterpenoid Glycoside Structure-Activity Relationship

Accurate quantification of minor cucurbitane glycosides in monk fruit requires chemically distinct reference standards. Generic mogroside extracts or analogs lack the critical 11-oxo functional group, leading to co-elution and misidentification in HPLC/LC-MS. - Certified reference standard for Siraitia grosvenorii fingerprinting and biosynthesis mapping - Purity ≥98% (HPLC) ensures precise retention time and mass spec matching (m/z ~799) - Available for immediate research use; bulk supply for method validation

Molecular Formula C42H70O14
Molecular Weight 799.0 g/mol
Cat. No. B2872033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxomogroside IIE
Molecular FormulaC42H70O14
Molecular Weight799.0 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C
InChIInChI=1S/C42H70O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-26,28-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1
InChIKeyTUFDSEMWRYIOBO-SBBXLVFCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

11-Oxomogroside IIE Overview


11-Oxomogroside IIE (CAS: 918972-06-2) is a cucurbitane triterpene glycoside first isolated from the unripe fruits of Siraitia grosvenorii (monk fruit/Luo Han Guo) [1]. Its core aglycone, 11-oxo-mogrol, is glycosylated at the C3 and C24 positions with β-D-glucopyranosyl units [1]. This compound serves as a key intermediate in the biosynthetic pathway of the intensely sweet mogroside V and has been characterized by 1D and 2D NMR spectroscopy [1].

Workflow Phytochemical fingerprinting, LC-MS method development for monk fruit matrices
Selection Certified reference material for 11-oxo-cucurbitane glycoside analysis
Use Context Differentiate and quantify 11-oxomogroside IIE from mogroside IIE in complex extracts

Why Substitution Fails for 11-Oxomogroside IIE


The 11-oxo functional group on the mogrol backbone confers distinct physicochemical and taste properties relative to non-oxidized or differentially glycosylated mogrosides. While mogroside IIE (the non-oxidized counterpart) is characterized as a bitter saponin [2], the presence of the 11-oxo moiety in 11-Oxomogroside IIE may significantly alter its interaction with taste receptors and its role as a biosynthetic intermediate [1]. Generic substitution with other mogrosides (e.g., Mogroside V, Mogroside III) would introduce confounding variables related to glycosylation patterns and oxidation state, thereby invalidating comparative analyses of structure-taste relationships and metabolic pathway studies [REFS-2, REFS-3].

Mogroside IIE or crude extracts do not possess the 11-oxo functional group; analytical specificity may not transfer and direct replacement as a reference standard is unsupported.
Biological activity of 11-oxomogroside IIE is undefined; class-level assumptions from related mogrosides may not apply and limit research confidence.
Sourced from unripe fruit, a less common starting material; procurement may require verification of supply chain consistency and lot-specific documentation.

Procurement Evidence for 11-Oxomogroside IIE


11-Oxo vs. Mogroside IIE Structure

11-Oxomogroside IIE is structurally distinguished from its closest analog, Mogroside IIE, by the presence of a ketone (oxo) group at the C11 position of the mogrol aglycone [1]. Mogroside IIE lacks this oxidation [1]. This modification is not merely incremental; it fundamentally alters the electron density and hydrogen-bonding potential of the core scaffold, which is known to modulate biological activity and taste properties in cucurbitane glycosides [REFS-2, REFS-3].

Structural Differentiation
Reported
C-11: C=O (ketone) vs. -CH2- Mass shift: +14 Da
Supports specific LC-MS identification; prevents misassignment as mogroside IIE.
Based on NMR and mass spectrometry from isolation studies.
Natural Product Chemistry Triterpenoid Glycoside Structure-Activity Relationship

Natural Occurrence in Unripe Fruit

Mogroside IIE, the direct non-oxidized structural comparator, is consistently characterized as a bitter triterpenoid saponin [1]. In contrast, the commercially relevant sweetener, Mogroside V, is reported to be 250-425 times sweeter than sucrose [2]. While direct quantitative sensory data for 11-Oxomogroside IIE are absent from primary literature, its isolation from unripe bitter fruits [3] and its 11-oxo modification—a feature known to impact receptor binding [4]—strongly indicate a taste profile distinct from the intensely sweet, highly glycosylated mogrosides. This positions 11-Oxomogroside IIE as a critical tool for investigating the molecular determinants of bitter-to-sweet transitions in this compound class.

Source Material
Context-dependent
Isolated from unripe, bitter Siraitia grosvenorii fruits; not the sweet ripe fruit.
Procurement planning should account for limited source material and minor constituent status.
No quantitative yield data reported.
Taste Science Sweetener Development Sensory Analysis

Biosynthetic Role: A Distinct Intermediate in the Pathway to Sweet Mogrosides

Mogroside IIE is a known precursor to the commercially important sweetener Mogroside V [1]. 11-Oxomogroside IIE represents a parallel, oxidized branch point in this biosynthetic network [2]. This is not a redundant pathway; the 11-oxo modification is a specific, enzyme-catalyzed step that occurs in unripe fruit [2]. Therefore, for any research aimed at engineering the mogroside biosynthetic pathway in heterologous hosts (e.g., yeast) or optimizing extraction processes, 11-Oxomogroside IIE is an essential analytical standard for monitoring metabolic flux and identifying off-pathway intermediates, which cannot be substituted with Mogroside IIE or Mogroside V standards.

Plant Biochemistry Biosynthesis Metabolic Engineering

Research Applications for 11-Oxomogroside IIE


Analytical Reference Standard

As a structurally distinct, oxidized intermediate found specifically in unripe S. grosvenorii fruits, 11-Oxomogroside IIE serves as a critical analytical standard for HPLC-MS/MS quantification. Its presence and abundance provide a precise readout of metabolic flux through the 11-oxo branch of the cucurbitane glycoside pathway [REFS-1, REFS-2]. This is essential for optimizing harvest times, evaluating plant breeding efforts, and engineering microbial production hosts for high-value sweet mogrosides.

Biosynthesis & Plant Metabolomics

This compound is a valuable tool for elucidating the molecular determinants of bitter versus sweet taste in mogrosides. Its defined 11-oxo structural feature and isolation from unripe, bitter fruit make it an ideal comparator for sweet mogrosides (e.g., Mogroside V) in competitive binding assays with the TAS1R2/TAS1R3 sweet taste receptor and functional cellular assays [3]. Researchers can use it to test hypotheses about how specific oxidative modifications abolish or modulate receptor activation.

Chemical & Structural Biology Studies

For producers of monk fruit extracts and sweeteners, the presence and ratio of 11-Oxomogroside IIE relative to other mogrosides (e.g., IIE, III, V) can serve as a marker of fruit maturity and extract authenticity. Using this compound as a reference standard enables the development of robust HPLC methods for batch-to-batch consistency analysis, ensuring that immature or adulterated extracts (which would contain higher levels of bitter or oxidized intermediates) are identified and rejected [4].

In Vitro Study of Oxidative Modification Effects on Glycoside Bioactivity

The C11 ketone group provides a unique chemical handle for investigating the role of oxidation in the bioactivity of triterpenoid glycosides. Researchers can use 11-Oxomogroside IIE in comparative studies with non-oxidized mogrosides (e.g., IIE, III) to assess the impact of this functional group on parameters like membrane permeability, cellular antioxidant response, or enzyme inhibition, leveraging the known antioxidant activity of related compounds as a baseline [5].

Application
Selection Property
Validation Focus
Analytical reference standard
Unique 11-oxo structural identity
Chromatographic method specificity; differentiation from mogroside IIE
Biosynthesis & plant metabolomics
Unripe-fruit metabolite marker
Developmental stage correlation; enzymatic oxidation mapping
Chemical & structural biology
Defined cucurbitane glycoside core
Physicochemical property profiling (e.g., LogP, TPSA)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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